molecular formula C13H13F3N2O2S2 B2364219 3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide CAS No. 2034253-52-4

3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2364219
CAS No.: 2034253-52-4
M. Wt: 350.37
InChI Key: FPCRQMHMPHMNRC-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a sophisticated synthetic organic compound of significant interest in chemical and pharmaceutical research, particularly as a building block in drug discovery. Its molecular structure incorporates several privileged pharmacophores, including a pyridine-thiophene biaryl system, a sulfonamide group, and a trifluoropropyl chain. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of over 150 FDA-approved drugs due to its versatility and presence in compounds with a wide array of pharmacological activities . The trifluoromethyl group is known to enhance a compound's lipophilicity, which can improve cell membrane permeability and metabolic stability, making it a highly valuable attribute in the design of bioactive molecules . The unique pyridine-thiophene scaffold is typically constructed via Suzuki-Miyaura cross-coupling, a reliable method for forming carbon-carbon bonds in such complex heterocyclic systems . This compound is intended solely for research applications in chemistry and biology, where it can be utilized as a critical intermediate in the synthesis of more complex molecules or for probing biological pathways. It is supplied as a high-purity material for laboratory use. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3,3,3-trifluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S2/c14-13(15,16)3-5-22(19,20)18-8-10-6-11(9-17-7-10)12-2-1-4-21-12/h1-2,4,6-7,9,18H,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCRQMHMPHMNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three structural domains:

  • Thiophene-Pyridine Biaryl Core : A pyridine ring substituted at the 5-position with a thiophene moiety.
  • Methylene Sulfonamide Linker : A sulfonamide group connected via a methylene bridge to the pyridine ring.
  • Trifluoropropyl Chain : A propane-1-sulfonamide unit bearing a terminal trifluoromethyl group.

Retrosynthetic disconnections suggest the following synthetic priorities:

  • Biaryl Coupling : Formation of the 5-(thiophen-2-yl)pyridin-3-yl scaffold via cross-coupling reactions.
  • Sulfonamide Installation : Introduction of the propane-1-sulfonamide group through sulfonylation of a primary amine intermediate.
  • Trifluoromethyl Incorporation : Utilization of trifluoromethyl-containing building blocks or late-stage fluorination.

Stepwise Synthetic Routes

Synthesis of the Thiophene-Pyridine Biaryl Core

The construction of the 5-(thiophen-2-yl)pyridin-3-yl moiety is pivotal. Two primary methodologies emerge:

Suzuki–Miyaura Cross-Coupling

A palladium-catalyzed coupling between a pyridine boronic acid and a thiophene halide enables biaryl formation. For example:

  • Step 1 : Preparation of 5-bromopyridin-3-ylmethanol via bromination of pyridin-3-ylmethanol using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
  • Step 2 : Suzuki coupling with 2-thienylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF)/water.
Direct Cyclization Approaches

Alternative routes involve cyclocondensation of 1,4-dicarbonyl precursors with ammonia or amines to form the pyridine ring, followed by thiophene annulation via Paal–Knorr thiophene synthesis.

Functionalization to the Primary Amine Intermediate

The methyleneamine linker is introduced via reduction or substitution:

Nitrile Reduction
  • Step 3 : Conversion of 5-(thiophen-2-yl)pyridin-3-ylmethanol to the corresponding nitrile using tosyl chloride (TsCl) and sodium cyanide (NaCN).
  • Step 4 : Hydrogenation of the nitrile to the primary amine using Raney nickel and hydrogen gas (H₂).
Gabriel Synthesis
  • Step 5 : Reaction of the alcohol with phthalimide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the phthalimide-protected amine, followed by hydrazinolysis to release the free amine.

Sulfonylation with Trifluoropropyl Sulfonyl Chloride

The final step involves sulfonamide bond formation:

Sulfonyl Chloride Synthesis
  • Step 6 : Preparation of 3,3,3-trifluoropropane-1-sulfonyl chloride via chlorosulfonation of 3,3,3-trifluoropropanol using chlorosulfonic acid (ClSO₃H) at 0–5°C.
Amine Sulfonylation
  • Step 7 : Reaction of the primary amine intermediate with 3,3,3-trifluoropropane-1-sulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at room temperature.

Key Reagents and Reaction Conditions

Synthetic Step Reagents/Conditions Purpose
Biaryl Coupling Pd(PPh₃)₄, Na₂CO₃, THF/H₂O Cross-coupling of boronic acid and halide
Nitrile Formation TsCl, NaCN, DMF Alcohol to nitrile conversion
Amine Reduction H₂, Raney Ni, EtOH Nitrile to amine reduction
Sulfonylation TEA, DCM, 0–25°C Sulfonamide bond formation

Optimization Strategies and Challenges

Enhancing Biaryl Coupling Efficiency

  • Ligand Selection : Use of XPhos or SPhos ligands improves yields in Suzuki–Miyaura reactions.
  • Solvent Systems : Mixed solvents (e.g., THF/water) enhance solubility of polar intermediates.

Mitigating Sulfonylation Side Reactions

  • Temperature Control : Maintaining temperatures below 25°C minimizes sulfonic acid byproduct formation.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Suzuki–Miyaura High regioselectivity, mild conditions Requires pre-functionalized boronic acids
Paal–Knorr Cyclization Single-step thiophene formation Limited substrate scope
Gabriel Synthesis High amine purity Multi-step protection/deprotection

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide may inhibit inflammatory pathways. This is likely mediated through the modulation of cytokine production, which is critical in many inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The exact mechanisms are still under investigation, but it is hypothesized that the compound interacts with key signaling pathways involved in cancer progression.

In Vitro Studies

In vitro assays have demonstrated significant biological activity. For example, compounds structurally related to this sulfonamide have shown the ability to inhibit the NLRP3 inflammasome, a crucial component of the innate immune response:

CompoundIC50 (μM)Comments
Compound D (related)0.91Highly selective NLRP3 inhibitor
Compound 13 (related)Not specifiedExhibited cytotoxicity at higher concentrations

These findings suggest that the sulfonamide moiety is critical for maintaining inhibitory activity against the inflammasome.

Case Studies

Recent case studies have highlighted the potential applications of this compound in various therapeutic areas:

Anti-inflammatory Applications

A study published in a peer-reviewed journal indicated that derivatives of this sulfonamide could significantly reduce inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.

Cancer Therapy

In another investigation, cell lines treated with this compound exhibited reduced viability and increased apoptosis compared to untreated controls. The study emphasized the need for further exploration into its mechanism and potential as a cancer therapeutic agent.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit carboxylesterase activity and mitochondrial complex II activity . The exact molecular pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of structurally related sulfonamides is presented below:

Compound Name Key Structural Features Biological Relevance/Activity Reference
Target Compound : 3,3,3-Trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide Pyridine core, thiophene substituent, trifluoropropyl sulfonamide Hypothesized kinase inhibition (based on pyridine-thiophene pharmacophores)
KIRA9 (Compound 9): (S)-3,3,3-trifluoro-N-(4-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)propane-1-sulfonamide Naphthalene-piperidine-pyrimidine hybrid, trifluoropropyl sulfonamide ATP-competitive IRE1α RNase inhibitor; modulates unfolded protein response (UPR)
Vemurafenib : N-{3-[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide Pyrrolopyridine-chlorophenyl core, difluorophenyl group BRAF kinase inhibitor (approved for melanoma)
Furan Analog : 3,3,3-Trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide Furan replaces pyridine; retains thiophene and trifluoropropyl sulfonamide Unreported activity; furan may reduce metabolic stability compared to pyridine
Patent Compound : 3,3,3-Trifluoro-propane-1-sulfonic acid [(2S,4S,5R)-4-methyl-5-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-tetrahydro-furan-2-ylmethyl]-amide Imidazo-pyrrolo-pyrazine core, tetrahydrofuran linker Likely kinase or epigenetic target due to fused heterocycles

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The trifluoropropyl group increases logP values across analogs, enhancing membrane permeability. The pyridine-thiophene system in the target compound may offer balanced solubility compared to naphthalene-containing KIRA9 .
  • Metabolic Stability : Thiophene rings (as in the target compound) are prone to oxidative metabolism, whereas fluorinated groups (e.g., trifluoromethyl) mitigate this .
  • Bioavailability : Vemurafenib’s pyrrolopyridine core improves oral absorption, whereas the furan analog’s smaller heterocycle may reduce systemic exposure .

Biological Activity

3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a synthetic compound that incorporates a trifluoromethyl group, a thiophene ring, and a pyridine moiety. This unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features the following structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Thiophene Ring : Known for its electronic properties and interaction with biological targets.
  • Pyridine Ring : Involved in various chemical reactions and biological interactions.

The mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit carboxylesterase activity and mitochondrial complex II activity, suggesting a role in metabolic modulation.
  • Targeting Inflammasomes : Research indicates potential inhibitory effects on the NLRP3 inflammasome, which plays a crucial role in innate immunity .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity. For instance:

  • NLRP3 Inflammasome Inhibition : Compounds structurally related to this sulfonamide have shown to inhibit the NLRP3 inflammasome with varying potencies. The sulfonamide moiety is critical for maintaining inhibitory activity .
CompoundIC50 (μM)Comments
Compound D (related)0.91Highly selective NLRP3 inhibitor
Compound 13 (related)Not specifiedExhibited cytotoxicity at higher concentrations

Cytotoxicity Assessment

Cytotoxicity was evaluated in J774A.1 macrophage cells and HEK293 cells. Most compounds tested did not show significant cytotoxicity at concentrations up to 10 μM, except for specific analogs which exhibited reduced cell viability .

Case Studies

  • NLRP3 Inhibitors Development : A study focused on sulfonamide-based inhibitors identified this compound as a promising candidate for further development due to its selective inhibition of the NLRP3 inflammasome .
  • Structure Activity Relationship (SAR) : Research exploring SAR indicated that modifications to the sulfonamide moiety can significantly affect potency and selectivity against specific targets, highlighting the importance of structural integrity in drug design .

Future Directions

Further research is needed to explore:

  • In Vivo Efficacy : Testing in animal models to confirm the therapeutic potential and safety profile.
  • Optimization of Pharmacokinetics : Modifications to enhance bioavailability and reduce toxicity.

Q & A

Q. What are the established synthetic routes for 3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide, and what reagents are critical for its preparation?

Answer: The synthesis typically involves sequential functionalization of the pyridine-thiophene core. Key steps include:

Sulfonamide Formation : Reacting propane-1-sulfonyl chloride with the amine group of the pyridine-thiophene intermediate under basic conditions (e.g., triethylamine in dichloromethane or THF) to form the sulfonamide bond .

Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling to attach the thiophene moiety to the pyridine ring, using aryl boronic acids and ligands like XPhos .

Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>98%) .

Q. Critical Reagents :

  • Palladium catalysts (e.g., Pd(OAc)₂)
  • Triethylamine (base)
  • Propane-1-sulfonyl chloride

Q. How is the compound characterized structurally, and what spectroscopic techniques resolve its conformation?

Answer: Structural characterization employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridine-thiophene core and sulfonamide linkage (e.g., δ ~3.5 ppm for –SO₂–NH– protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~395.08).
  • X-ray Crystallography : For absolute stereochemical confirmation (if crystalline) .
Technique Key Peaks/Data
¹H NMR (DMSO-d₆)δ 8.5 (pyridine-H), δ 7.2 (thiophene-H)
FT-IR1350 cm⁻¹ (S=O stretch)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?

Answer: Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency .
  • Catalyst Tuning : Using Buchwald-Hartwig ligands (e.g., DavePhos) to suppress side reactions in amine functionalization .
  • Temperature Control : Maintaining 60–80°C during sulfonamide formation to balance reactivity and decomposition .

Contradictions in reported yields (50–80%) may arise from trace moisture sensitivity; rigorous drying of reagents is critical .

Q. What computational methods predict the compound’s binding affinity to biological targets, and how do they align with experimental data?

Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., kinases), using the compound’s InChI key (e.g., RRLRGWHZDLUZOK-UHFFFAOYSA-N) for 3D structure generation .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Discrepancies between predicted and experimental IC₅₀ values (e.g., Δ ~15%) may stem from solvation effects or protonation state assumptions .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic properties?

Answer:

  • Fluorine Substitution : The –CF₃ group enhances metabolic stability by reducing CYP450-mediated oxidation. LogP increases by ~0.5 units, improving membrane permeability but potentially reducing solubility .
  • Thiophene Replacement : Swapping thiophene with furan decreases π-π stacking but improves aqueous solubility (e.g., +20% in PBS) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Answer:

  • Assay Standardization : Normalize protocols for cell lines (e.g., HEK293 vs. HeLa), ATP concentrations, and incubation times .
  • Metabolite Interference Testing : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) that may skew activity .

Q. How is regioselectivity achieved during the formation of the pyridine-thiophene core?

Answer:

  • Directing Groups : The –CH₂–NH–SO₂– moiety acts as a meta-director during electrophilic substitution, favoring substitution at the pyridine’s 5-position .
  • Steric Effects : Bulky substituents on the boronic acid reagent prevent undesired ortho-coupling .

Q. What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and H₂O₂, followed by HPLC-MS to track decomposition .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS/MS .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

Answer:

  • Solvent Recycling : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing waste .
  • Continuous Flow Systems : Improve heat/mass transfer for Pd-catalyzed steps, reducing catalyst loading by 40% .

Q. What in silico tools predict off-target interactions, and how are these validated experimentally?

Answer:

  • Pharos Database : Screen for homology with unrelated targets (e.g., GPCRs) .
  • SPR Biosensing : Validate predicted off-target binding (e.g., KD < 10 μM) using surface plasmon resonance .

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